molecular formula C7H7NO2 B6237873 3-(1,2-oxazol-3-yl)cyclobutan-1-one CAS No. 1187594-99-5

3-(1,2-oxazol-3-yl)cyclobutan-1-one

Cat. No.: B6237873
CAS No.: 1187594-99-5
M. Wt: 137.1
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Description

3-(1,2-Oxazol-3-yl)cyclobutan-1-one is a small organic molecule comprising a cyclobutanone ring fused to a 1,2-oxazole heterocycle. The cyclobutanone moiety introduces significant ring strain due to its four-membered structure, which enhances reactivity in nucleophilic additions or ring-opening reactions .

The compound’s versatility as a molecular scaffold arises from its dual functionality: the strained cyclobutanone enables regioselective modifications, while the oxazole ring offers sites for hydrogen bonding or π-π interactions, critical in supramolecular assembly . Crystallographic studies using tools like SHELXL or ORTEP-3 could elucidate its conformational preferences and intermolecular interactions .

Properties

CAS No.

1187594-99-5

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-oxazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an isoxazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-oxazol-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various cyclobutanone derivatives .

Scientific Research Applications

3-(1,2-oxazol-3-yl)cyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-oxazol-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone ring provides structural stability, allowing the compound to maintain its bioactive conformation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(1,2-oxazol-3-yl)cyclobutan-1-one can be contextualized by comparing it to analogous cyclobutanone-heterocycle hybrids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Type Key Substituents Applications/Properties
This compound C₇H₇NO₂ 153.14 1,2-Oxazole None Lab-scale scaffold; high reactivity due to ring strain
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one C₇H₈N₂O₂ 152.15 1,2,4-Oxadiazole 3-Methyl group Versatile lab scaffold; commercial availability (Biosynth)
3-(Thiazol-2-yl)cyclobutan-1-one C₇H₇NOS 169.20 Thiazole None Potential pharmacological activity (e.g., kinase inhibition)

Key Comparisons

Heterocycle Electronic Effects: The 1,2-oxazole in the target compound has lower electron-withdrawing capacity compared to 1,2,4-oxadiazole due to differences in nitrogen positioning. Thiazole-containing analogs introduce sulfur, enhancing lipophilicity and metal-coordination capabilities, which are absent in oxazole/oxadiazole derivatives.

Ring Strain and Reactivity: All cyclobutanone derivatives exhibit heightened reactivity compared to larger-ring ketones. However, substituents like the methyl group in the oxadiazole analog () may sterically hinder reactions at the ketone site .

Crystallographic and Supramolecular Behavior :

  • Hydrogen-bonding patterns, analyzed via graph-set theory (), likely differ: oxazole’s N–O motif supports stronger hydrogen bonds than oxadiazole’s N–N–O configuration. This influences crystal packing and solubility .
  • Tools like SIR97 and SHELXTL are critical for resolving such structural nuances .

Commercial and Practical Utility :

  • The oxadiazole derivative () is commercially available as a lab reagent, whereas the target compound’s synthetic accessibility remains less documented. Thiazole analogs are often explored for drug discovery due to sulfur’s bioactivity.

Research Implications

  • The target compound’s lack of methyl or other substituents may render it more reactive but less stable than its oxadiazole counterpart, necessitating careful handling in synthetic workflows.
  • Comparative crystallography studies using SHELX or WinGX could reveal how heterocycle choice impacts molecular conformation and aggregation states .

Notes:

  • Commercial details for 3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one are sourced directly from .
  • Hydrogen-bonding analysis relies on methodologies described in .

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